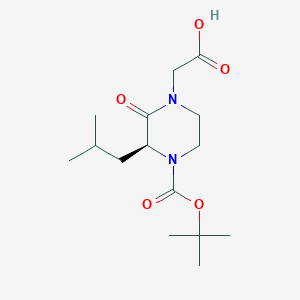
(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as IR spectroscopy and UV-Vis spectroscopy might be used to study the compound’s chemical properties.Applications De Recherche Scientifique
Synthesis and Analgesic Properties
Piperazine derivatives have been explored for their potential in the synthesis of novel compounds with analgesic and anti-inflammatory properties. For instance, phthaloylimidoalkyl derivatives have been synthesized and evaluated for their anti-inflammatory activity and analgesic properties, showing significant results in reducing inflammation and pain in animal models (Okunrobo & Usifoh, 2006). Similarly, a series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives demonstrated significant analgesic efficacy in mice and rats, indicating the potential of piperazine derivatives in pain management (Viaud et al., 1995).
Antidiabetic and Anticonvulsant Activity
Piperazine derivatives have also shown promising results in the treatment of type II diabetes and as anticonvulsants. A particular piperazine derivative, PMS 847 (S-22068), exhibited strong improvement in glucose tolerance without any side effects or hypoglycemic effects in a rat model of diabetes (Le Bihan et al., 1999). Additionally, another derivative, CPP, demonstrated potent N-methyl-D-aspartate (NMDA) antagonist activity, showing muscle relaxant and anticonvulsant properties in rodent models (Turski et al., 1987).
Therapeutic Applications and Pharmacokinetics
The versatility of piperazine as a core structure has led to its inclusion in a wide range of drugs with various therapeutic applications, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of the piperazine nucleus can lead to significant differences in the medicinal potential of the resulting molecules (Rathi et al., 2016). Additionally, the pharmacokinetics of specific piperazine derivatives, like KRM-1648 and PF-00734200, have been studied in various animal models, highlighting their high tissue affinity, long elimination half-life, and complex metabolism (Hosoe et al., 1996; Sharma et al., 2012)(Sharma et al., 2012).
Safety And Hazards
Information about the compound’s toxicity, flammability, and environmental impact would be included here. This information is typically obtained through laboratory testing and is used to develop safety guidelines for handling the compound.
Orientations Futures
This could involve discussing potential applications of the compound, areas of research that could be explored, and ways in which the synthesis or use of the compound could be improved.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a newly synthesized or less common compound, some of this information may not be available. If you have more specific questions about this compound or a related topic, feel free to ask! I’m here to help.
Propriétés
IUPAC Name |
2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNNBFMNMGDYJG-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

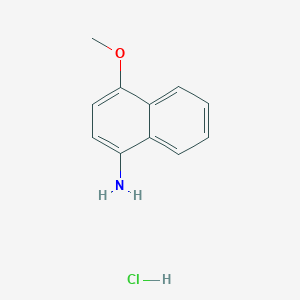

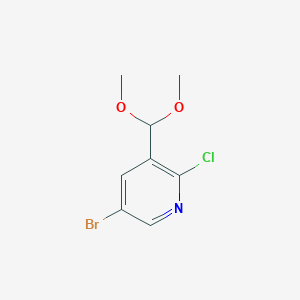


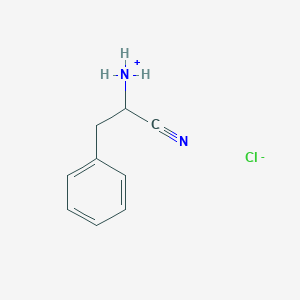
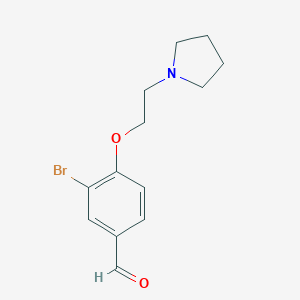
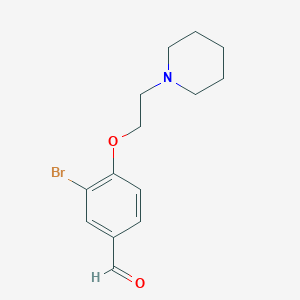
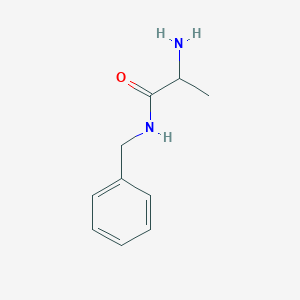
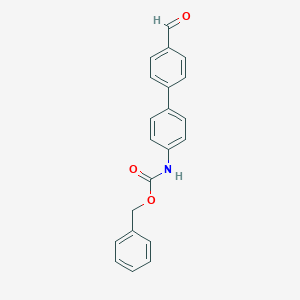
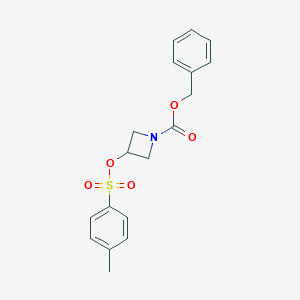
![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

